Mahanimbine

Overview

Description

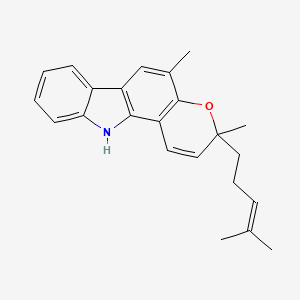

Mahanimbine is a carbazole alkaloid . It has been identified and isolated from several members of the Rutaceae family . Alkaloids such as mahanimbine have been demonstrated to suppress the growth and progression of cancer cells .

Synthesis Analysis

Mahanimbine, a prenylated carbazole alkaloid, was isolated from the stems of Murraya koenigii . A divergent synthesis was developed by the Vilsmeier–Haack reaction, which involves unusual oxidative cyclization and transformation to several distinct tetracyclic carbazole natural products .Molecular Structure Analysis

Mahanimbine undergoes rearrangements under thermal, photolytic, or acidic conditions and is transformed into diverse structural motifs . Most of its derivatives have also been reported as natural products with distinct biological activities .Chemical Reactions Analysis

Mahanimbine undergoes the Vilsmeier–Haack reaction, which involves unusual oxidative cyclization and transformation to several distinct tetracyclic carbazole natural products . It also undergoes rearrangements under thermal, photolytic, or acidic conditions .Physical And Chemical Properties Analysis

Mahanimbine has a molecular formula of C23H25NO and an average mass of 331.451 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 502.6±39.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications

Neurodegenerative Diseases

Mahanimbine, a carbazole alkaloid found in Murraya koenigii leaves, has been reported to improve cholinergic neuronal transmission and reduce neuroinflammation in the central nervous system . The research investigated the effects of mahanimbine on age-related memory deficits, oxidative stress, cholinergic dysfunction, amyloid formation, and neuroinflammation in aged mice .

Method of Application

Mahanimbine was administered (1 and 2 mg/kg, p.o.) daily to groups of aged mice for 30 days . The Morris water maze (MWM) task was performed to study spatial learning (escape latency (EL) and swimming distance (SD)) and memory (probe test) .

Results

Mahanimbine reduced the EL time and SD in the MWM test . From the probe trial, the mahanimbine-treated group spent more time in the targeted quadrant related to the age-matched control, which indicated the enhancement of memory retention . From the biochemical tests, the treatment decreased MDA, AChE, Aβ 1-40, and Aβ 1-42, BACE-1, total COX activity, and COX-2 expression. It also raised the brain GSH and ACh levels in aged mice compared to age-matched control .

Breast Cancer

Mahanimbine (MN) is a carbazole alkaloid present in the leaves of Murraya koenigii, which is an integral part of medicinal and culinary practices in Asia . The anticancer, apoptotic and anti-invasive potential of MN has been delineated in vitro .

Method of Application

Apoptosis cells determination was carried out utilizing the acridine orange/propidium iodide double fluorescence test . During treatment, caspase-3/7,-8, and-9 enzymes and mitochondrial membrane potentials (Δψm) were evaluated . Anti-invasive properties were tested utilizing a wound-healing scratch test .

Results

The results show that MN could induce apoptosis in MCF-7 cells at 14 µM concentration IC 50 . MN-induced mitochondria-mediated apoptosis, with loss in Δψm, regulation of Bcl2/Bax, and accumulation of ROS ( p ≤ 0.05) . Caspase-3/7 and -9 enzyme activity were detected in MCF-7 cells after 24 and 48 h of treatment with MN . The anti-invasive property of MN was shown by inhibition of wound healing at the dose-dependent level and significantly suppressed mRNA and protein expression on MMP-2 and -9 in MCF-7 cells treated with a sub-cytotoxic dose of MN .

Lung Cancer

Mahanimbine has been studied for its effects on lung cancer A549 cells .

Method of Application

Initially, 1×10 6 A549 cells were exposed to varying mahanimbine concentrations for 24 h .

Alzheimer’s Disease

Mahanimbine, a carbazole alkaloid found in Murraya koenigii leaves, has been reported to improve cholinergic neuronal transmission and reduce neuroinflammation in the central nervous system . The research investigated the effects of mahanimbine on age-related memory deficits, oxidative stress, cholinergic dysfunction, amyloid formation, and neuroinflammation in aged mice .

Method of Application

Mahanimbine was administered (1 and 2 mg/kg, p.o.) daily to groups of aged mice for 30 days . The Morris water maze (MWM) task was performed to study spatial learning (escape latency (EL) and swimming distance (SD)) and memory (probe test) .

Results

Mahanimbine reduced the EL time and SD in the MWM test . From the probe trial, the mahanimbine-treated group spent more time in the targeted quadrant related to the age-matched control, which indicated the enhancement of memory retention . From the biochemical tests, the treatment decreased MDA, AChE, Aβ 1-40, and Aβ 1-42, BACE-1, total COX activity, and COX-2 expression. It also raised the brain GSH and ACh levels in aged mice compared to age-matched control .

Non-Small Cell Lung Cancer

Mahanimbine is a carbazole alkaloid that has been identified and isolated from several members of the Rutaceae family . The study was focused on elucidating the mechanism of inhibition of non-small-lung cancer A549 cells post exposure to mahanimbine .

Method of Application

Initially, 1×10 6 A549 cells were exposed to varying mahanimbine concentrations for 24 h .

Results

Mahanimbine restrained the growth of non-small lung cancer A549 cells substantially by activating reactive oxygen species–dependent intrinsic apoptotic pathways . Therefore, this initial study indicated that mahanimbine serves as a plausible anti-cancer therapeutical option for the treatment and management of lung cancer .

Cytotoxicity

Mahanimbine (MN) is a carbazole alkaloid present in the leaves of Murraya koenigii, which is an integral part of medicinal and culinary practices in Asia . In the present study, the anticancer, apoptotic and anti-invasive potential of MN has been delineated in vitro .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVFUBCWIYPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035072 | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Mahanimbine | |

CAS RN |

21104-28-9 | |

| Record name | Mahanimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin](/img/structure/B1675835.png)

![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)